Propylene glycol monooleate
CAS No.: 1330-80-9
Cat. No.: VC20976088
Molecular Formula: C21H40O3
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1330-80-9 |
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Molecular Formula | C21H40O3 |
Molecular Weight | 340.5 g/mol |
IUPAC Name | 2-hydroxypropyl (E)-octadec-9-enoate |
Standard InChI | InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
Standard InChI Key | ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Introduction
Chemical Identity and Physical Properties
Propylene glycol monooleate (CAS No. 1330-80-9) is an ester formed between propylene glycol and oleic acid. It is a colorless to pale yellow liquid with a slightly oily texture and hygroscopic properties . The compound is known by several synonyms including 2-hydroxypropyl (E)-octadec-9-enoate, 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol, and Propylene glycol oleate .
Table 1: Physical and Chemical Properties of Propylene Glycol Monooleate
Property | Value |
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CAS Number | 1330-80-9 |
Molecular Formula | C21H40O3 |
Molecular Weight | 340.5 g/mol |
IUPAC Name | 2-hydroxypropyl (E)-octadec-9-enoate |
Physical State | Liquid |
Appearance | Colorless to pale yellow |
Boiling Point | 176-183°C |
Density | 0.919 g/cm³ |
Solubility | Soluble in organic solvents; water solubility 3.3 mg/l; insoluble in propylene glycol |
Standard InChI | InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
Standard InChIKey | ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
The structure contains a long hydrocarbon chain from the oleic acid component and a hydroxyl group from the propylene glycol component, giving it both hydrophobic and hydrophilic properties. This amphiphilic nature is what makes it an effective emulsifier and surfactant. |
Synthesis Methods
Traditional Chemical Synthesis
Conventional methods for producing propylene glycol monooleate include:
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High-temperature dehydration reaction between oleic acid and propylene glycol, with or without a catalyst
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Addition of propylene oxide to oleic acid in the presence of strong alkalis (sodium hydroxide, potassium hydroxide) or Lewis acid catalysts (boron trifluoride, aluminum chloride)
These traditional methods often result in products with undesirable color and odor characteristics that tend to worsen over time or when heated .
Enzymatic Synthesis
Recent research has focused on enzymatic synthesis methods, which offer significant advantages including milder reaction conditions and higher product specificity.
One study employed immobilized SMG1-F278N lipase for the esterification of propylene glycol with oleic acid. This research compared the reactivity between 1,2-propylene glycol and 1,3-propylene glycol, finding that the enzyme preferred 1,3-propylene glycol. Molecular docking studies suggested that 1,3-propylene glycol binds preferentially to the active pocket of the enzyme compared to 1,2-propylene glycol .
Table 2: Optimized Conditions for Enzymatic Synthesis of 1,3-Propylene Glycol Monooleate
Functional Properties
Propylene glycol monooleate exhibits several functional properties that make it valuable across various applications:
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Emulsion Stability: As a nonionic surfactant, it helps maintain stable dispersions over time
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Surface Tension Reduction: It reduces the surface tension between immiscible liquids
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Moisturization: The compound has hygroscopic properties that help maintain moisture levels in products
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Solubilization: It can enhance the solubility of poorly water-soluble compounds
Applications
Food Industry Applications
In food production, propylene glycol monooleate serves as an effective emulsifier for baked goods and other products requiring stable mixtures of fats and water. It is generally recognized as safe (GRAS) for food use in the United States and has E-number E1520 in the European Union for food applications .
The European Food Safety Authority has established a safe daily intake of 25 mg per kg of body weight . In the United States, the FDA has defined maximum limits for the use of propylene glycol in various food categories:
Table 3: FDA Maximum Limits for Propylene Glycol in Food Categories
Pharmaceutical Applications
In the pharmaceutical industry, propylene glycol monooleate is utilized in various formulations:
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As a solvent and carrier for pharmaceutical preparations, including oral, injectable, and topical formulations
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In drug delivery systems, particularly where enhanced skin penetration is desired
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As a component in liquid crystalline phases used as slow-release matrices
Research has shown that propylene glycol solutions containing glycerol monooleate significantly increased both the in vitro skin permeation/retention of 5-aminolevulinic acid (5-ALA, a pro-drug used in photodynamic therapy for cancer) and the in vivo protoporphyrin IX accumulation in mouse skin .
Another study examined liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water. These formulations exhibited different phases (cubic, reversed hexagonal, lamellar, and sponge) depending on composition and temperature, with each phase showing distinct rheological properties and drug release rates. The reversed hexagonal phase reduced release rates more effectively than the cubic phase, demonstrating potential for controlled drug delivery applications .
Cosmetic and Industrial Applications
In cosmetics, propylene glycol monooleate (designated as E490) is used for:
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Emulsification of water and oil components
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Moisturization
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Texture improvement
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Stabilization of formulations
Beyond these applications, propylene glycol monooleate functions in industrial settings as: -
A surface tension reducer
Recent Research Developments
Recent scientific investigations have expanded our understanding of propylene glycol monooleate in several areas:
Phase Behavior in Complex Systems
Research on quaternary systems composed of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water has revealed complex phase behavior. Depending on composition and temperature, these systems can form cubic, reversed hexagonal, lamellar, and sponge phases, each with distinct rheological properties. This knowledge enables the design of formulations that can undergo triggered phase transitions for controlled release applications .
Enzyme Specificity in Synthesis
Molecular docking studies comparing 1,2-propylene glycol and 1,3-propylene glycol have provided insights into substrate selectivity of enzymes used in the synthesis of propylene glycol esters. These studies revealed that 1,3-propylene glycol preferentially binds to the active pocket of SMG1-F278N lipase compared to 1,2-propylene glycol, explaining the experimental observations of higher reactivity .
Enhanced Drug Delivery Applications
The ability of propylene glycol monooleate to enhance the delivery of active pharmaceutical ingredients through biological barriers continues to be an area of active research. Studies have demonstrated its effectiveness in improving the penetration of compounds like 5-aminolevulinic acid through the skin, which has significant implications for dermatological treatments and photodynamic therapy .
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